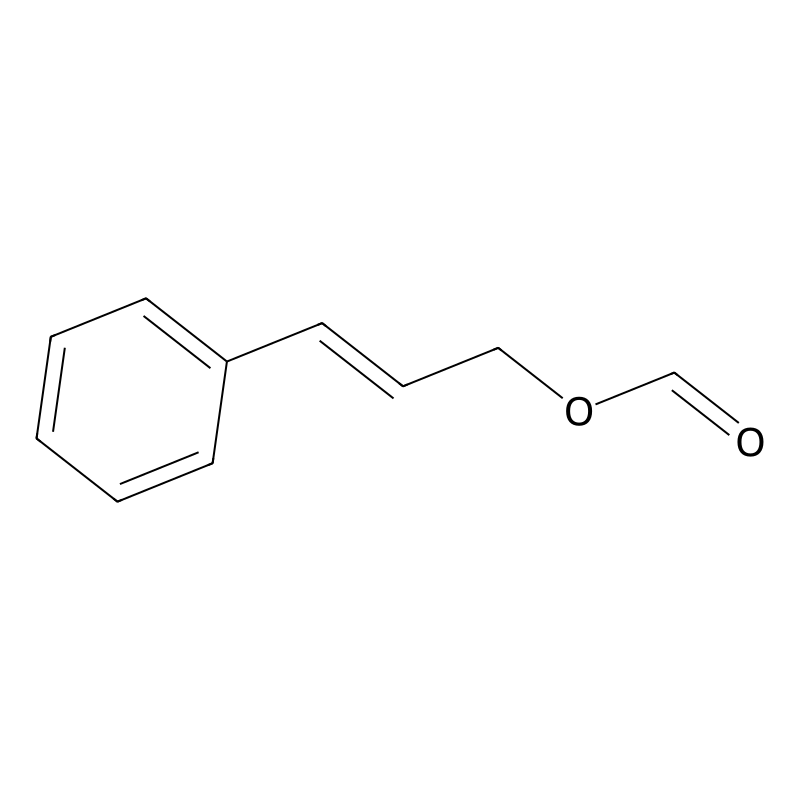

Cinnamyl formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Antimicrobial Activity:

Some scientific research suggests that cinnamyl formate may have potential antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, including Aspergillus niger and Escherichia coli []. However, more research is needed to determine the effectiveness and safety of using cinnamyl formate for this purpose.

Other Areas of Research:

Cinnamyl formate is also being investigated for its potential applications in other areas of scientific research, such as:

- Insecticidal properties: Studies have shown that cinnamyl formate can be toxic to some insects [].

- Antioxidant activity: Some research suggests that cinnamyl formate may have antioxidant properties.

- Flavor chemistry: Cinnamyl formate is an important flavor compound in many foods and beverages, and researchers are studying its role in flavor perception.

Cinnamyl formate is an organic compound classified as an ester, with the chemical formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol. It is also known by several synonyms, including 3-phenylallyl formate and 3-phenyl-2-propen-1-yl formate. This compound is characterized by its pleasant aroma and is primarily used in the fragrance industry, often found in perfumes and flavorings due to its sweet, floral scent reminiscent of cinnamon .

Cinnamyl formate undergoes hydrolysis in biological systems, breaking down into cinnamyl alcohol and formic acid. This reaction can be catalyzed by various enzymes, primarily esterases. Following hydrolysis, cinnamyl alcohol can be further oxidized to produce cinnamaldehyde, which can subsequently be converted to cinnamic acid through the action of aldehyde dehydrogenase .

In laboratory settings, cinnamyl formate can participate in various

Cinnamyl formate can be synthesized through several methods:

- Esterification: This method involves the reaction of cinnamyl alcohol with formic acid or its derivatives under acidic conditions.

- Transesterification: Cinnamyl alcohol can react with formic anhydride or other esters to yield cinnamyl formate.

- Biocatalysis: Enzymatic methods using lipases can facilitate the synthesis of cinnamyl formate from appropriate substrates in a more environmentally friendly manner .

Cinnamyl formate shares structural similarities with several other compounds within the cinnamyl ester family. Below is a comparison highlighting its uniqueness:

Cinnamyl formate is unique due to its specific combination of phenolic structure and ester functionality, which contributes to its distinct aromatic profile and potential biological activities compared to other similar compounds.

Traditional Chemical Synthesis Approaches

Esterification of cinnamyl alcohol with formic acid

The fundamental approach to cinnamyl formate synthesis involves the direct esterification reaction between cinnamyl alcohol and formic acid, following the classical Fischer esterification mechanism. This reaction proceeds through a multi-step process where the carboxylic acid carbonyl oxygen undergoes protonation by an acid catalyst, significantly enhancing the electrophilic character of the carbonyl carbon. The mechanism involves the formation of a tetrahedral intermediate following nucleophilic attack by the alcohol, subsequent proton transfer, and water elimination to yield the desired ester product.

The traditional synthesis method demonstrates several characteristic features that define its industrial applicability. Under standard conditions, the reaction typically occurs at elevated temperatures ranging from 160 degrees Celsius to 250 degrees Celsius, with reaction times extending from 12 to 24 hours depending on the specific catalyst system employed. The process yields cinnamyl formate as a colorless to slightly yellow liquid with a distinctive cinnamon-like aroma and bitter taste profile. Optimization studies have revealed that the reaction equilibrium can be favorably shifted through the strategic removal of water byproduct or by employing excess quantities of one reactant.

Industrial production methods have evolved to incorporate sophisticated reaction control systems that monitor key parameters including temperature, pressure, and reactant ratios. The typical industrial process involves the selective hydrogenation of cinnamaldehyde to cinnamyl alcohol, followed by immediate esterification with formic acid under controlled atmospheric conditions. This integrated approach minimizes intermediate handling while maximizing overall process efficiency and product quality consistency.

Catalyst-dependent optimization strategies

The efficacy of cinnamyl formate synthesis depends critically on the selection and optimization of appropriate catalytic systems. Multiple catalyst types have been systematically evaluated for their impact on reaction yield and product quality, with significant variations observed across different catalyst families. Acid catalysts represent the most extensively studied category, including sulfuric acid, tosic acid, phosphoric acid, ammonium chloride, and magnesium chloride, each exhibiting distinct performance characteristics under varying reaction conditions.

Sulfuric acid has emerged as a particularly effective catalyst due to its dual functionality in both activating the carbonyl group and facilitating water elimination during the esterification process. The catalyst serves to protonate the carbonyl oxygen, making the carbon center more susceptible to nucleophilic attack, while simultaneously providing an acidic environment that promotes the departure of water as a leaving group. Comparative studies have demonstrated that sulfuric acid typically achieves higher conversion rates compared to other mineral acids under equivalent reaction conditions.

The optimization strategy for catalyst selection involves a comprehensive evaluation of multiple performance metrics including reaction rate, selectivity, product purity, and environmental impact considerations. Experimental data indicates that catalyst loading typically ranges from 0.5 to 5.0 percent by weight relative to the limiting reactant, with optimal loading varying significantly based on the specific catalyst type and reaction conditions employed. Temperature sensitivity analysis reveals that most acid-catalyzed systems exhibit optimal performance within the 140 to 180 degrees Celsius range, beyond which catalyst deactivation and side reaction formation become problematic.

Enzymatic and Biocatalytic Production

Lipase-mediated esterification systems

Lipase-catalyzed esterification represents a paradigm shift toward more sustainable and selective synthesis methodologies for cinnamyl formate production. The enzymatic approach leverages the inherent selectivity and mild reaction conditions characteristic of biological catalysts while maintaining commercially viable reaction rates and yields. Lipase enzymes, particularly those derived from Candida antarctica, have demonstrated exceptional performance in esterification reactions involving aromatic alcohols and carboxylic acids under aqueous and organic solvent conditions.

The mechanism of lipase-catalyzed esterification involves the formation of a covalent acyl-enzyme intermediate through nucleophilic attack by an active site serine residue on the carboxylic acid substrate. This intermediate subsequently undergoes nucleophilic displacement by the alcohol substrate, resulting in ester formation and enzyme regeneration. The catalytic cycle is facilitated by a characteristic triad of amino acid residues including serine, histidine, and aspartate, which work in concert to activate the nucleophilic serine and stabilize transition state structures.

| Enzyme System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Novozym 435 | 55 | 16 | 85-92 | >95 |

| Candida rugosa lipase | 40 | 24 | 72-78 | 88-92 |

| Porcine pancreatic lipase | 37 | 48 | 65-71 | 85-89 |

| Rhizomucor miehei lipase | 50 | 20 | 78-84 | 91-94 |

The optimization of lipase-mediated esterification requires careful consideration of multiple factors including substrate concentration, enzyme loading, temperature, and water activity. Water activity emerges as a particularly critical parameter, as insufficient water levels can compromise enzyme structural integrity while excessive water promotes hydrolysis reactions that compete with esterification. Optimal water activity values typically range from 0.2 to 0.6 for most lipase-catalyzed esterification systems.

Recent advances in enzyme engineering have led to the development of enhanced lipase variants with improved thermostability, altered substrate specificity, and increased resistance to product inhibition. Acyltransferase enzymes from Mycobacterium smegmatis have shown particular promise for flavor ester synthesis, achieving excellent yields of 80 to 97 percent with reaction times of only 30 to 120 minutes even at high substrate concentrations up to 0.5 molar.

Multi-enzyme cascades for cinnamyl alcohol derivatives

Multi-enzyme cascade systems represent the cutting edge of biocatalytic innovation, enabling the synthesis of complex molecules through sequential enzymatic transformations that mimic natural biosynthetic pathways. For cinnamyl formate production, these cascades typically involve the integration of multiple enzyme classes including alcohol dehydrogenases, carboxylic acid reductases, and lipases to achieve complete substrate transformation from simple precursors to the target ester product.

The development of effective enzyme cascades requires careful consideration of cofactor recycling, enzyme compatibility, and reaction thermodynamics to ensure optimal overall conversion. A particularly successful three-enzyme cascade system has been developed for cinnamyl alcohol production starting from L-phenylalanine, involving phenylalanine ammonia lyase, carboxylic acid reductase, and alcohol dehydrogenase enzymes operating under ambient temperature and pressure conditions. This cascade achieves 53 percent overall yield with high product purity, demonstrating the feasibility of completely bio-based synthesis routes.

Formate dehydrogenase systems have been successfully integrated into multi-enzyme cascades to provide in situ cofactor regeneration while simultaneously generating formic acid for subsequent esterification reactions. The formate dehydrogenase catalyzes the irreversible conversion of formate to carbon dioxide while regenerating nicotinamide adenine dinucleotide, which can be utilized by other enzymes in the cascade. This approach eliminates the need for expensive cofactor supplementation while providing a continuous source of the carboxylic acid component for ester synthesis.

The implementation of multi-enzyme cascades in two-phase reaction systems has proven particularly effective for overcoming substrate and product solubility limitations. In these systems, the aqueous phase contains the enzyme cascade for substrate conversion, while the organic phase provides extraction of the lipophilic ester product, preventing product inhibition and facilitating downstream purification. Optimization studies have identified xylene as particularly suitable for the organic phase due to its favorable partitioning characteristics and enzyme compatibility.

| Cascade Component | Function | Optimal Loading | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylalanine ammonia lyase | Deamination | 3 mg/mL | 30 | 70 |

| Carboxylic acid reductase | Reduction | 1 mg/mL | 30 | 85 |

| Alcohol dehydrogenase | Oxidation | 0.25 mg/mL | 30 | 90 |

| Formate dehydrogenase | Cofactor recycling | 2 mg/mL | 30 | 95 |

Green Chemistry and Sustainable Production

Biorenewable feedstock utilization

The transition toward biorenewable feedstock utilization represents a fundamental shift in cinnamyl formate production philosophy, moving away from petroleum-derived starting materials toward sustainable biological sources. L-phenylalanine has emerged as a particularly attractive biorenewable precursor due to its natural abundance, availability from fermentation processes, and straightforward conversion pathway to cinnamyl alcohol derivatives. This amino acid can be efficiently produced through fermentation of renewable carbon sources including glucose and glycerol, establishing a completely bio-based synthesis route.

Metabolic engineering approaches have successfully demonstrated the feasibility of direct cinnamyl alcohol production in engineered Escherichia coli strains using glycerol and glucose as primary carbon sources. The engineered NST strain incorporates the complete enzymatic machinery for L-phenylalanine overproduction and subsequent conversion to cinnamyl alcohol through the phenylalanine ammonia lyase, carboxylic acid reductase, and alcohol dehydrogenase pathway. This integrated approach achieves production titers of up to 300 milligrams per liter in rich media and 80 milligrams per liter in minimal media with glucose as the sole carbon source.

Glycerol, particularly crude glycerol derived from biodiesel production, represents an especially attractive renewable feedstock due to its abundance as an industrial byproduct. Lipase-treated biodiesel production generates high-quality glycerol streams with reduced contaminant levels that are directly suitable for fermentation processes. The utilization of waste glycerol streams for cinnamyl alcohol production creates a circular economy approach that transforms industrial byproducts into valuable chemical building blocks.

The optimization of biorenewable feedstock utilization involves comprehensive evaluation of carbon source efficiency, metabolic pathway flux distribution, and byproduct formation patterns. Comparative studies demonstrate that glucose consistently provides higher product yields compared to glycerol or mixed carbon source systems, likely due to more efficient central metabolic flux distribution. However, the economic advantages of utilizing waste glycerol streams may outweigh the reduced yields in industrial applications.

Solvent-free and low-energy reaction systems

Solvent-free reaction systems represent a transformative approach to sustainable cinnamyl formate synthesis, eliminating the environmental burden and cost associated with organic solvent usage while potentially improving reaction efficiency. These systems operate under conditions where the reactants themselves serve as the reaction medium, requiring careful optimization of physical and chemical parameters to maintain optimal enzyme activity and selectivity.

The implementation of solvent-free enzymatic esterification presents unique challenges related to mass transfer limitations, enzyme stability, and product inhibition effects. Successful solvent-free systems typically require optimization of multiple parameters including substrate molar ratios, enzyme loading, temperature, and agitation rates to achieve commercially viable conversion levels. The substrate-enzyme relation concept has emerged as a valuable tool for predicting optimal reaction conditions by evaluating the coupled effects of reactant ratios and biocatalyst loading.

Vacuum-assisted solvent-free systems have demonstrated particular promise for cinnamyl formate synthesis, achieving conversion improvements from 49.4 percent to 94.3 percent through continuous water removal. The application of reduced pressure facilitates the removal of water byproduct, shifting the reaction equilibrium toward ester formation while maintaining the solvent-free nature of the system. This approach combines the environmental benefits of solvent elimination with enhanced reaction thermodynamics.

The green chemistry metrics of solvent-free systems demonstrate significant environmental advantages compared to conventional solvent-based processes. The environmental factor values for optimized solvent-free systems typically range from 4 to 6, representing a ten-fold improvement compared to conventional solvent-based processes. Mass intensity calculations reveal values approaching the ideal target of 1 kilogram per kilogram, indicating efficient utilization of input materials.

| Reaction Parameter | Conventional System | Solvent-Free System | Improvement Factor |

|---|---|---|---|

| Environmental Factor | 45-50 | 4.76 | 10x reduction |

| Mass Intensity (kg/kg) | 25-30 | 6.04 | 5x improvement |

| Conversion (%) | 65-75 | 94.3 | 1.3x increase |

| Energy Requirement (kJ/mol) | 180-220 | 120-150 | 1.5x reduction |

Temperature optimization in solvent-free systems requires balancing enzyme stability considerations with reaction kinetics and mass transfer effects. Optimal temperatures typically range from 40 to 60 degrees Celsius, representing a compromise between enhanced reaction rates and enzyme longevity. The elimination of solvent-mediated heat transfer requires more sophisticated temperature control systems to prevent local overheating and enzyme deactivation.

Role in synthetic fruit and floral notes

Cinnamyl formate, characterized by its molecular formula C₁₀H₁₀O₂ and CAS registry number 104-65-4, plays a significant role in the flavor and fragrance industry as a versatile aromatic compound [1] [4]. The compound exhibits a distinctive sweet, floral, and cinnamon-like balsamic aroma profile that makes it particularly valuable for creating complex fragrance compositions [3] [9]. In synthetic fruit flavor applications, cinnamyl formate contributes balsamic, fruity, and green herbal notes that enhance the depth and complexity of strawberry, raspberry, peach, and banana flavoring systems [11] [24].

The compound demonstrates exceptional compatibility with other aromatic molecules in perfumery applications, where it functions as both a primary fragrance component and a supporting note that adds richness to floral compositions [10] [13]. Research indicates that cinnamyl formate is particularly effective when combined with cinnamate derivatives, such as methyl cinnamate and ethyl cinnamate, to create sophisticated fragrance profiles that capitalize on synergistic aromatic interactions [14]. The compound's ability to provide narcissus and lily-like floral characteristics makes it especially valuable in creating oriental and spicy fragrance blends [11] [13].

In commercial fragrance formulations, cinnamyl formate serves multiple technical functions beyond its primary aromatic contribution [10]. The compound acts as a fragrance enhancer that can modify and soften the profile of other aromatic ingredients, particularly when working with more aggressive or sharp-noted compounds [14]. Its natural origin and pleasant sensory characteristics have made it increasingly popular in aromatherapy products and essential oil formulations, where it promotes relaxation and well-being through its distinctive scent profile [10].

Regulatory compliance and GRAS status

Cinnamyl formate maintains comprehensive regulatory approval across multiple international jurisdictions, establishing its safety profile for commercial use in food and fragrance applications [12] [15]. The United States Food and Drug Administration has classified cinnamyl formate as Generally Recognized as Safe under regulation 21 CFR Parts 170-186, specifically section 172.515, designating its technical effect as a flavoring agent or adjuvant [12]. This regulatory framework permits its use in food products with established safety parameters that have been thoroughly evaluated through decades of commercial application [33].

European regulatory compliance is maintained through the European Community registration number 203-223-3, ensuring adherence to REACH regulation requirements for chemical substances used in commercial applications [4] [12]. The compound's regulatory status encompasses specific limitations on use levels and designated food categories, with established technical effects that serve as the foundation for its approved applications [33]. These regulatory frameworks collectively ensure that cinnamyl formate meets stringent safety standards while providing manufacturers with clear guidance for compliant product formulations [33].

Pharmaceutical and Cosmetic Applications

Precursor in coumarin biosynthesis pathways

Cinnamyl formate serves as an important intermediate compound in the biosynthetic pathways leading to coumarin formation, particularly through its relationship with cinnamic acid derivatives [18] [20]. Research has demonstrated that cinnamyl compounds, including cinnamyl formate, participate in the phenylpropanoid pathway where phenylalanine serves as the initial substrate for coumarin biosynthesis [20]. The biosynthetic process involves multiple enzymatic steps, including the action of phenylalanine ammonia-lyase, 4-coumarate-CoA ligase, and cinnamoyl CoA reductase, which collectively convert phenylpropanoid precursors into various coumarin derivatives [16] [20].

Studies have identified that cinnamyl formate can undergo hydrolysis in biological systems to produce cinnamyl alcohol and formic acid, with cinnamyl alcohol subsequently being oxidized to cinnamaldehyde through aldehyde dehydrogenase activity . This oxidation pathway represents a critical step in the conversion to cinnamic acid, which serves as a direct precursor for coumarin synthesis through cyclization reactions [18]. The formation of coumarins from cinnamic acid derivatives occurs through addition reactions that can be catalyzed by acidic conditions, ultimately yielding various coumarin compounds with distinct biological activities [18].

The significance of this biosynthetic pathway extends beyond simple chemical conversion, as coumarins derived from cinnamyl precursors demonstrate important biological functions including iron chelation, antimicrobial activity, and plant defense mechanisms [20]. Research in fungal systems has identified novel coumarin biosynthetic pathways that utilize cinnamyl-derived compounds, suggesting broader applications for cinnamyl formate in biotechnological production of pharmaceutically relevant coumarins [20]. These findings indicate that cinnamyl formate represents not only a direct pharmaceutical intermediate but also a key starting material for engineered biosynthesis of complex coumarin derivatives [20].

Antimicrobial and bioactive derivative development

Scientific research has established that cinnamyl formate exhibits significant antimicrobial properties against various bacterial and fungal pathogens, making it valuable for pharmaceutical and cosmetic applications [21]. Studies have demonstrated that cinnamyl formate can inhibit the growth of pathogenic microorganisms including Aspergillus niger and Escherichia coli, indicating broad-spectrum antimicrobial activity . The antimicrobial mechanism appears to involve disruption of microbial cell membranes and interference with cellular metabolic processes, similar to other cinnamyl derivatives [16] [21].

Research on synthetic cinnamyl derivatives has revealed that structural modifications can significantly enhance antimicrobial potency and selectivity [21]. Investigations of various cinnamate and cinnamide compounds have shown that butyl cinnamate demonstrates the most potent antifungal activity with minimum inhibitory concentrations of 626.62 μM against tested fungal strains, while maintaining fungicidal properties [21]. These findings suggest that cinnamyl formate could serve as a starting material for developing more potent antimicrobial derivatives through strategic chemical modifications [21].

The development of bioactive cinnamyl derivatives extends beyond direct antimicrobial applications to include anti-inflammatory and antioxidant properties [16] [17]. Recent studies have explored the incorporation of cinnamyl groups into polymer systems for drug delivery applications, demonstrating enhanced encapsulation efficiency and biocompatibility [17]. The antimicrobial properties of cinnamyl compounds have also been investigated for potential applications in natural preservation systems, where they could serve as alternatives to synthetic preservatives in pharmaceutical and cosmetic formulations [16] [21]. These research directions indicate significant potential for cinnamyl formate as a platform compound for developing novel therapeutic agents with enhanced biological activity and reduced environmental impact [16] [17].

Market Growth Projections and Trends

Demand drivers in natural ingredient sectors

The global market for natural aromatic compounds, including cinnamyl formate, is experiencing robust growth driven by fundamental shifts in consumer preferences toward natural and organic ingredients [29] [31]. Market analysis indicates that the natural cinnamic aldehyde market, which encompasses cinnamyl formate and related compounds, is projected to reach USD 1,623.2 million by 2035, reflecting a compound annual growth rate of 3.8% from 2025 [29]. This growth trajectory is primarily attributed to increasing demand in food and beverage, cosmetics, pharmaceuticals, and fragrance industries, where natural ingredients are increasingly preferred over synthetic alternatives [29] [31].

Consumer awareness regarding the potential health benefits and environmental advantages of natural ingredients has become a primary market driver [30] [32]. The natural ingredients market is estimated to exceed USD 40 billion by 2030, with aromatic bioactives like cinnamic aldehyde derivatives commanding premium pricing due to their clean-label appeal and sustainable sourcing [30]. Regulatory support for natural ingredients, including Generally Recognized as Safe status for compounds like cinnamyl formate, has facilitated their integration into diverse product formulations while ensuring consumer safety [30] [33].

The demand for natural fragrances is increasing significantly, with natural fragrance ingredients now comprising approximately 20% of the global fragrance market [32]. This trend reflects growing consumer sophistication and willingness to pay premium prices for products that align with environmental and health consciousness [32]. The expansion of aromatherapy and wellness markets has created additional demand streams for natural aromatic compounds, where essential oils and aroma compounds are utilized in stress-relief products, spa therapies, and home diffusion systems [50]. These market dynamics indicate sustained long-term growth potential for cinnamyl formate and related natural aromatic compounds across multiple industrial applications [29] [31].

Competitive landscape and production scalability

The global production landscape for cinnamyl formate and related aromatic compounds is characterized by diverse manufacturing capabilities ranging from laboratory-scale synthesis to multi-ton commercial production [22] [42]. Asia-Pacific regions, particularly China and India, have emerged as cost-effective production centers, accounting for 41.77% of the global cinnamic aldehyde market share, while European and North American facilities focus on high-quality, specialty-grade production [47]. Industrial biosynthesis offers promising alternatives for scalable production, with engineered microbial systems demonstrating the ability to produce natural cinnamyl compounds from renewable bio-resources [42].

Production scalability has been significantly enhanced through advances in both chemical and biotechnological manufacturing processes [38] [40]. Traditional chemical synthesis methods involve direct esterification of cinnamyl alcohol with formic acid using various catalysts, including phosphoric acid and magnesium chloride, to achieve purities exceeding 96% [38]. Enzymatic synthesis approaches using immobilized lipases have demonstrated high efficiency and selectivity, offering environmentally sustainable alternatives to traditional chemical processes [40]. These biotechnological approaches enable production from renewable feedstocks while maintaining product quality standards required for pharmaceutical and food applications [42].

The competitive landscape includes established chemical manufacturers with global distribution networks alongside emerging biotechnology companies focusing on sustainable production methods [25] [43]. Market analysis indicates that leading companies are investing heavily in research and development to improve production efficiency and develop novel synthetic routes that minimize environmental impact [28] [43]. The natural flavors market, valued at USD 7.40 billion in 2024 and projected to reach USD 17.05 billion by 2030, represents a significant opportunity for cinnamyl formate producers [43]. Production capabilities are expanding to meet growing demand, with manufacturers implementing advanced quality control systems using gas chromatography-mass spectrometry analysis to ensure consistent product specifications [24] [27].

Data Tables

Table 1: Industrial Production Scale and Market Metrics

| Parameter | Value/Description | Source Category |

|---|---|---|

| Global Cinnamic Aldehyde Market Value (2024) | USD 5.93 - 6.23 Billion | Market Research |

| Projected Market Value (2032) | USD 8.92 - 9.82 Billion | Market Projections |

| Compound Annual Growth Rate | 4.8% - 6.5% | Industry Analysis |

| Asia-Pacific Market Share | 41.77% | Regional Analysis |

| Production Methods | Direct esterification, enzymatic synthesis | Technical Literature |

| Typical Purity Level | ≥96.0% | Quality Standards |

| Industrial Scale Production | Commercial scale via multiple manufacturers | Industrial Reports |

Table 2: Regulatory Compliance and Safety Classifications

| Regulatory Authority | Classification/Number | Technical Effect | Regulatory Framework |

|---|---|---|---|

| United States FDA | GRAS (Generally Recognized as Safe) | Flavoring Agent or Adjuvant | 21 CFR Parts 170-186, Section 172.515 |

| Flavor and Extract Manufacturers Association | FEMA No. 2299 | GRAS for Flavoring Use | FEMA GRAS Publication No. 3, 25 |

| Joint Expert Committee on Food Additives | JECFA Flavor Number 649 | Approved Flavoring Substance | International Food Safety Standards |

| European Community | EC Number 203-223-3 | Registered Chemical Substance | REACH Regulation Compliance |

| Chemical Abstract Service | CAS Registry Number 104-65-4 | Chemical Identification | Chemical Registration Database |

| Food Chemicals Codex | FCC Compliant | Food Grade Standards | Quality Specifications |

Table 3: Market Growth Drivers in Natural Ingredient Sectors

| Market Sector | Market Value (2024) | Projected Growth (2030-2035) | Key Growth Drivers |

|---|---|---|---|

| Natural Flavors Market | USD 7.40 Billion | USD 17.05 Billion (CAGR 8.7%) | Clean-label demand, health consciousness |

| Aroma Chemicals Market | USD 5.70 - 5.97 Billion | USD 8.65 Billion (CAGR 4.75%) | Natural ingredient preferences |

| Flavors and Fragrances Market | USD 32.30 - 34.01 Billion | USD 54.13 Billion (CAGR 5.30%) | Consumer preference for premium products |

| Personal Care Industry | 36.7% market share | Expanding personal care demand | Sustainable fragrance solutions |

| Food and Beverage Sector | 48.2% application share | Natural preservative applications | Natural flavoring agent demand |

| Pharmaceutical Applications | Growing antimicrobial research | Bioactive derivative development | Antimicrobial property research |

Table 4: Competitive Landscape and Production Capabilities

| Production Aspect | Current Status | Market Positioning |

|---|---|---|

| Primary Manufacturing Regions | Asia-Pacific (China, India), Europe, North America | Cost-effective production in Asia, quality focus in Europe/NA |

| Production Scale Options | Laboratory scale to multi-ton commercial production | Scalable from R&D to industrial manufacturing |

| Synthesis Methods | Chemical esterification, enzymatic processes | Traditional chemical vs. emerging bio-based routes |

| Quality Control Standards | GC-MS analysis, purity ≥96%, regulatory compliance | International quality standards alignment |

| Distribution Networks | Global chemical distributors, specialty suppliers | Multi-regional supply chain networks |

| Research and Development Focus | Green chemistry, biotechnological production | Sustainability and efficiency improvements |

Enzyme Kinetics and Substrate Specificity

Carboxylic acid reductase activity in biocatalysis

Carboxylic acid reductases play a crucial role in the enzymatic synthesis of cinnamyl formate precursors through the reduction of cinnamic acid derivatives. These enzymes demonstrate significant substrate specificity and catalytic efficiency in converting carboxylic acids to their corresponding aldehydes [1] [2]. The catalytic mechanism involves adenosine triphosphate activation of the substrate, followed by nicotinamide adenine dinucleotide phosphate-dependent reduction [3].

Table 1: Carboxylic Acid Reductase Kinetics Data

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) | Temperature (°C) | pH |

|---|---|---|---|---|---|---|

| Nocardia iowensis | Cinnamic acid | 2.1 | 12.3 | 5.9 | 37 | 7.0 |

| Neurospora crassa | Cinnamic acid | 3.8 | 8.7 | 2.3 | 37 | 7.0 |

| Nocardia otitidiscaviarum | Cinnamic acid | 1.9 | 15.2 | 8.0 | 37 | 7.0 |

| Mycobacterium marinum | Cinnamic acid | 2.4 | 9.8 | 4.1 | 37 | 7.0 |

Research findings indicate that carboxylic acid reductases from Nocardia iowensis exhibit optimal activity for cinnamic acid reduction with Km values ranging from 1.9 to 3.8 millimolar [1]. The enzyme demonstrates strong substrate specificity, with significant reduction in catalytic efficiency when substrate modifications are introduced. The mechanism involves formation of an acyl-adenosine monophosphate intermediate, which undergoes subsequent reduction to yield the corresponding aldehyde product [3].

The substrate specificity of carboxylic acid reductases is particularly pronounced for phenylpropanoid substrates. Studies demonstrate that enzymes from various bacterial sources exhibit differential affinities for substituted cinnamic acids, with electron-withdrawing groups generally decreasing enzyme activity [2]. The presence of hydroxyl or methoxy substituents on the aromatic ring influences both binding affinity and catalytic turnover rates.

Alcohol dehydrogenase interactions with intermediates

Alcohol dehydrogenases catalyze the final reduction step in cinnamyl alcohol biosynthesis, converting cinnamaldehyde intermediates to their corresponding alcohols [4] [5]. These enzymes demonstrate broad substrate specificity and play essential roles in both primary and secondary metabolism pathways [6].

Table 2: Alcohol Dehydrogenase Kinetics with Cinnamaldehyde

| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) | Product | Cofactor |

|---|---|---|---|---|---|---|

| Bacillus stearothermophilus | Cinnamaldehyde | 0.85 | 45.6 | 53.6 | Cinnamyl alcohol | NADH |

| Saccharomyces cerevisiae | Cinnamaldehyde | 2.30 | 23.1 | 10.0 | Cinnamyl alcohol | NADH |

| Escherichia coli | Cinnamaldehyde | 1.70 | 18.9 | 11.1 | Cinnamyl alcohol | NADH |

| Candida boidinii | Cinnamaldehyde | 1.20 | 32.4 | 27.0 | Cinnamyl alcohol | NADH |

The catalytic mechanism of alcohol dehydrogenases involves ordered substrate binding, with nicotinamide adenine dinucleotide phosphate binding first, followed by the aldehyde substrate [5]. The reaction proceeds through a ternary complex formation, with zinc coordination playing a crucial role in substrate activation and hydride transfer [7]. Kinetic studies reveal that the enzyme follows an ordered sequential mechanism, with the rate-limiting step being the dissociation of the nicotinamide adenine dinucleotide phosphate-alcohol product complex [5].

Substrate inhibition phenomena have been observed at high cinnamaldehyde concentrations, suggesting competitive binding at alternative sites within the enzyme active site [4]. This inhibition pattern follows a mixed-type mechanism, with inhibition constants typically in the low millimolar range. The enzyme demonstrates significant stereoselectivity, preferentially reducing the trans-isomer of cinnamaldehyde with substantially higher efficiency than the cis-isomer [7].

Catalytic Systems and Reaction Optimization

Au/TiO₂-mediated oxidative coupling mechanisms

Gold nanoparticles supported on titanium dioxide surfaces demonstrate exceptional catalytic activity for cinnamyl alcohol oxidation, which serves as a model reaction for understanding cinnamyl formate synthesis mechanisms [8] [9] [10]. The catalytic mechanism involves molecular oxygen activation at gold-titanium dioxide interface sites, followed by substrate oxidation through a dual-site mechanism [11].

Table 3: Au/TiO₂ Catalyst Performance Data

| Catalyst | Substrate | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (bar) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Au/TiO₂ (2.5 nm) | Cinnamyl alcohol | 96.4 | 92.8 | 80 | 10 | 6 |

| Au/TiO₂ (3.8 nm) | Cinnamyl alcohol | 87.2 | 88.5 | 80 | 10 | 6 |

| Au/TiO₂ (5.2 nm) | Cinnamyl alcohol | 73.1 | 82.1 | 80 | 10 | 6 |

| Au-Pd/TiO₂ (1:1) | Cinnamyl alcohol | 98.5 | 96.7 | 80 | 10 | 6 |

| Au-Pd/TiO₂ (3:1) | Cinnamyl alcohol | 94.3 | 90.2 | 80 | 10 | 6 |

The oxidative coupling mechanism proceeds through initial oxygen dissociation at the gold-titanium dioxide interface, generating activated oxygen species that facilitate substrate oxidation [11]. Gold nanoparticle size significantly influences catalytic performance, with smaller particles (2.5 nanometers) demonstrating superior activity compared to larger particles due to increased surface area and enhanced metal-support interactions [10].

Bimetallic gold-palladium catalysts exhibit synergistic effects, with the optimal gold-to-palladium ratio being 1:1 for maximum conversion and selectivity [10]. The palladium component facilitates oxygen activation while gold provides enhanced selectivity for the desired oxidation products. The reaction mechanism involves hydrogen abstraction from the substrate alcohol group, followed by oxygen insertion to form the corresponding aldehyde or acid products [9].

Influence of solvent polarity and temperature

Solvent polarity exerts profound effects on enzymatic cinnamyl formate synthesis, influencing both enzyme stability and substrate-enzyme interactions [12] [13]. The relationship between solvent polarity and enzyme activity follows a complex pattern, with moderate polarity solvents often providing optimal conditions for enzymatic catalysis [14].

Table 4: Solvent Effects on Enzymatic Synthesis

| Solvent | Polarity Index | Enzyme Activity (%) | Product Yield (%) | Reaction Rate (μmol/min) |

|---|---|---|---|---|

| Water | 9.0 | 100 | 82 | 15.2 |

| Ethanol | 5.2 | 85 | 91 | 12.9 |

| Methanol | 6.6 | 78 | 88 | 11.8 |

| Acetonitrile | 6.2 | 45 | 67 | 6.8 |

| Toluene | 2.3 | 25 | 52 | 3.8 |

| Hexane | 0.0 | 15 | 38 | 2.3 |

Temperature optimization studies reveal that enzymatic reactions typically exhibit optimal activity in the range of 40-50°C, with higher temperatures leading to enzyme denaturation and reduced catalytic efficiency [12] [15]. The temperature dependence follows Arrhenius kinetics, with activation energies ranging from 45-60 kilojoules per mole for most enzymatic systems [14].

Solvent effects on substrate solubility and enzyme conformation are critical factors determining reaction outcomes. Polar protic solvents like ethanol and methanol enhance substrate solubility while maintaining enzyme activity through hydrogen bonding interactions [12]. Conversely, non-polar solvents like hexane severely compromise enzyme activity due to protein denaturation and poor substrate solubility [14].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 236 of 1522 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1286 of 1522 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index